molecular formula C21H30N2O3 B1463198 Tert-butyl 9-benzyl-5-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate CAS No. 1159982-58-7

Tert-butyl 9-benzyl-5-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate

Cat. No. B1463198
M. Wt: 358.5 g/mol
InChI Key: WZRARNVPMCRKLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Tert-butyl 9-benzyl-5-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate” is a chemical compound with the molecular formula C21H30N2O3 . It has a molecular weight of 358.4745 .


Synthesis Analysis

There is limited information available on the synthesis of this compound. One method involves the use of wet Pd/C in THF solution .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C21H30N2O3 . The average mass is 358.474 Da and the monoisotopic mass is 358.225647 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not fully documented. The molecular weight is 358.47500 . Other properties such as density, boiling point, melting point, and flash point are not available .

Scientific Research Applications

Annulation of Primary Amines to Piperazines and Diazaspirocycles

The compound is used in the solid-phase synthesis of piperazines, 3,9-diazaspiro[5.5]undecanes, and 2,9-diazaspiro[5.5]undecanes. This synthesis is facilitated by microwave-assisted annulation of primary amines with resin-bound bismesylates. A key development in this process is the α-methyl benzyl carbamate resin linker, which allows for the cleavage of heterocycles under mildly acidic conditions without contaminating N-alkylated byproducts (Macleod et al., 2006).

Antihypertensive Properties

In a study exploring antihypertensive screening, 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones demonstrated significant antihypertensive activity in the spontaneously hypertensive rat (SHR). This research highlights the potential of diazaspiro[5.5]undecane derivatives in the treatment of hypertension (Clark et al., 1983).

Synthesis of Privileged Heterocycles

The compound is mentioned in the context of synthesizing privileged heterocycles, with a focus on 1,9-diazaspiro[5.5]undecanes. These compounds have shown promise in the treatment of obesity, pain, immune system disorders, cell signaling, cardiovascular diseases, and psychotic disorders, highlighting their versatile therapeutic potential (Blanco‐Ania et al., 2017).

Discovery of CCR5 Antagonists

Another application involves the discovery of 3,9-diazaspiro[5.5]undeca-2-one derivatives as potent and selective CCR5 antagonists. These compounds, including the tert-butyl 9-benzyl derivative, are of interest in developing treatments for HIV-1 infection, showcasing the compound's relevance in antiviral therapy (Yang et al., 2009).

Development of Novel Spiro Scaffolds for Drug Discovery

Lastly, the compound's structure has inspired the synthesis of novel spiro scaffolds intended for drug discovery. These scaffolds, designed for ease of conversion to a lead generation library, demonstrate the compound's influence on advancing novel therapeutic candidates (Jenkins et al., 2009).

properties

IUPAC Name

tert-butyl 9-benzyl-5-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N2O3/c1-20(2,3)26-19(25)23-12-9-18(24)21(16-23)10-13-22(14-11-21)15-17-7-5-4-6-8-17/h4-8H,9-16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZRARNVPMCRKLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=O)C2(C1)CCN(CC2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101131455
Record name 1,1-Dimethylethyl 5-oxo-9-(phenylmethyl)-2,9-diazaspiro[5.5]undecane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101131455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 9-benzyl-5-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate

CAS RN

1159982-58-7
Record name 1,1-Dimethylethyl 5-oxo-9-(phenylmethyl)-2,9-diazaspiro[5.5]undecane-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1159982-58-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 5-oxo-9-(phenylmethyl)-2,9-diazaspiro[5.5]undecane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101131455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 9-benzyl-5-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 9-benzyl-5-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate
Reactant of Route 3
Reactant of Route 3
Tert-butyl 9-benzyl-5-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate
Reactant of Route 4
Reactant of Route 4
Tert-butyl 9-benzyl-5-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate
Reactant of Route 5
Tert-butyl 9-benzyl-5-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate
Reactant of Route 6
Reactant of Route 6
Tert-butyl 9-benzyl-5-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.